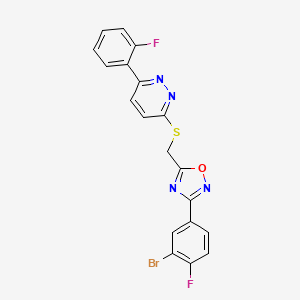

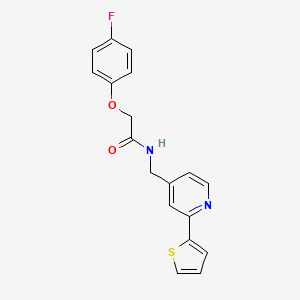

3-Methoxy-6-(3-nitrophenyl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

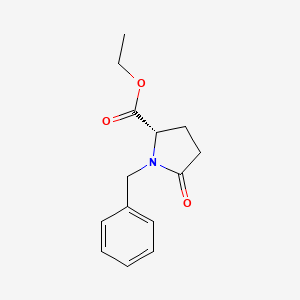

“3-Methoxy-6-(3-nitrophenyl)pyridazine” is a derivative of pyridazine . Pyridazine and its derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Synthesis Analysis

The synthesis of pyridazinone derivatives, which include “3-Methoxy-6-(3-nitrophenyl)pyridazine”, has been a topic of interest in medicinal chemistry . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of “3-Methoxy-6-(3-nitrophenyl)pyridazine” is characterized by a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms . This structure is less common in the literature than the other diazines (pyrimidine and pyrazine) .Chemical Reactions Analysis

Pyridazine derivatives, including “3-Methoxy-6-(3-nitrophenyl)pyridazine”, have been utilized in medicinal chemistry against a range of biological targets and physiological effects . The most potent PDE-III inhibitor of the series was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV). A methyl group at the C-5 position of dihydropyridazinone ring leads to enhanced potency .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

3-Methoxy-6-(3-nitrophenyl)pyridazine has been explored for its potential in synthesizing novel compounds with antibacterial activities. For instance, research has indicated the synthesis of new thieno[2,3-c]pyridazines using related compounds as starting materials. These synthesized compounds were evaluated for their antibacterial effectiveness, showcasing the potential of 3-Methoxy-6-(3-nitrophenyl)pyridazine derivatives in contributing to the development of new antibacterial agents (Al-Kamali et al., 2014).

Antirhinovirus Properties

Another significant application is in antiviral research, where 3-Methoxy-6-(3-nitrophenyl)pyridazine showed promising results as an inhibitor of rhinoviruses. It was found to inhibit various rhinovirus serotypes at concentrations not inhibitory to cell growth, highlighting its potential as an antiviral agent (Andries et al., 2005).

Electrochromic Materials

In the field of materials science, derivatives of 3-Methoxy-6-(3-nitrophenyl)pyridazine have been utilized in the synthesis of novel electrochromic materials. These materials exhibit promising properties for applications in NIR electrochromic devices, demonstrating the versatility of 3-Methoxy-6-(3-nitrophenyl)pyridazine in contributing to advancements in electronic and optical materials (Zhao et al., 2014).

Herbicidal Activities

Additionally, 3-Methoxy-6-(3-nitrophenyl)pyridazine derivatives have been investigated for their herbicidal activities. Novel derivatives were synthesized and assessed for their effectiveness against certain plants, revealing the compound's potential as a basis for developing new herbicides with specific action modes (Xu et al., 2012).

Eigenschaften

IUPAC Name |

3-methoxy-6-(3-nitrophenyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c1-17-11-6-5-10(12-13-11)8-3-2-4-9(7-8)14(15)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDASWBVVCLSJIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-6-(3-nitrophenyl)pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-3-methylbutanoic acid](/img/structure/B2949877.png)

phenyl]methyl})amine](/img/structure/B2949881.png)

![2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2949889.png)